molecular formula C22H14ClFO3 B3752178 3-(4-CHLOROPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE

3-(4-CHLOROPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE

Cat. No.: B3752178
M. Wt: 380.8 g/mol
InChI Key: XIFDILZPOSCRAZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the flavone family. Flavones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of chlorophenyl and fluorophenyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorophenol and 4-fluorophenol.

    Formation of Intermediate: The phenolic compounds undergo a series of reactions, including halogenation and methoxylation, to form the corresponding chlorophenyl and fluorophenyl intermediates.

    Cyclization: The intermediates are then subjected to cyclization reactions under controlled conditions to form the chromenone core structure.

    Final Product: The final step involves the coupling of the chlorophenyl and fluorophenyl groups to the chromenone core, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone
  • 4-Chlorophenol
  • 4-Fluorophenol

Uniqueness

3-(4-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one is unique due to the presence of both chlorophenyl and fluorophenyl groups, which enhance its chemical stability and biological activity compared to similar compounds. The combination of these groups in the chromenone core structure provides a distinct set of properties that make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFO3/c23-16-5-3-15(4-6-16)20-13-27-21-11-18(9-10-19(21)22(20)25)26-12-14-1-7-17(24)8-2-14/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFDILZPOSCRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-CHLOROPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE
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3-(4-CHLOROPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE
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3-(4-CHLOROPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE
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3-(4-CHLOROPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE
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3-(4-CHLOROPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE
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3-(4-CHLOROPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE

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